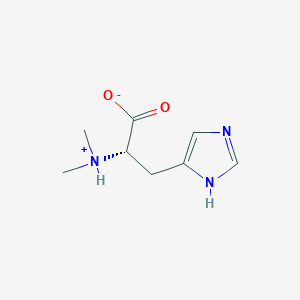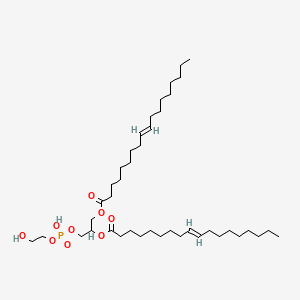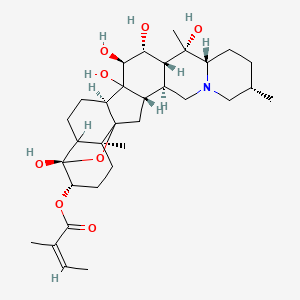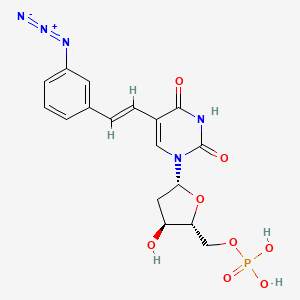
N(alpha),N(alpha)-dimethyl-L-histidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(alpha),N(alpha)-dimethyl-L-histidine zwitterion is an amino acid zwitterion of N(alpha),N(alpha)-dimethyl-L-histidine having an anionic carboxy group and a protonated amino group. It is a tautomer of a N(alpha),N(alpha)-dimethyl-L-histidine.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes in Enzyme Studies
1-Dimethylamino-5-naphthalene sulfonyl (dansyl)-derivatives of amino acids, including N(alpha)-dansyl-L-histidine, have been synthesized and used to introduce fluorescent groups into enzymes like chymotrypsin and trypsin. These fluorescent properties allow these inhibitors to act as probes into the microenvironment of enzyme active sites (Schoellmann, 2009).
Spectroscopy in Protein Structure Analysis
Nitrogen-15 NMR spectroscopy has been applied to study hydrogen-bonding interactions in enzyme active sites, particularly involving histidine residues. This method provides insights into the tautomeric states of histidine and its interactions within proteins (Bachovchin, 1986).
Protein Chemistry and Enzymology
Research on proteins like porcine spleen deoxyribonuclease has highlighted the role of histidine in enzyme structure and function. Alkylation studies of essential histidine residues provide insights into enzyme mechanisms and structural organization (Liao, 1985).
Radiopharmaceuticals Development
Histidine analogues have been studied for their role in the synthesis of technetium-99m radiopharmaceuticals. Histidine acts as a tridentate chelator, forming neutral complexes that are crucial for molecular imaging applications (Simpson et al., 2012).
Peptide Synthesis and Racemization Mechanism
N(alpha)-benzyloxycarbonyl-N(pi)-phenacyl-L-histidine has been studied for its racemization mechanism in peptide synthesis. Understanding this mechanism is vital for the development of stable and effective peptide-based drugs (Jones, Ramage, & Witty, 2009).
Histidine in Protein Stability
Studies have examined the role of histidine residues at the N- and C-termini of alpha-helices in proteins like barnase. These studies explore the impact of histidine residues on protein stability and electrostatic interactions, contributing to our understanding of protein folding and design (Sancho, Serrano, & Fersht, 1992).
Modified Histidines in Bioactive Peptides
Modified histidines show diverse applications in biological activities, catalysis, and nanotechnology. Rational modifications of histidine can significantly change its properties, leading to the development of potent, selective bioactive peptides (Sharma et al., 2023).
Eigenschaften
Produktname |
N(alpha),N(alpha)-dimethyl-L-histidine |
|---|---|
Molekularformel |
C8H13N3O2 |
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
(2S)-2-(dimethylazaniumyl)-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C8H13N3O2/c1-11(2)7(8(12)13)3-6-4-9-5-10-6/h4-5,7H,3H2,1-2H3,(H,9,10)(H,12,13)/t7-/m0/s1 |
InChI-Schlüssel |
IMOBSLOLPCWZKQ-ZETCQYMHSA-N |
Isomerische SMILES |
C[NH+](C)[C@@H](CC1=CN=CN1)C(=O)[O-] |
SMILES |
C[NH+](C)C(CC1=CN=CN1)C(=O)[O-] |
Kanonische SMILES |
C[NH+](C)C(CC1=CN=CN1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(Z)-(5-cyanothiophen-2-yl)methylideneamino]thiourea](/img/structure/B1237059.png)
![4-Carbamoyl-1-[(S)-4-amino-4-carboxybutyl]pyridazin-1-ium](/img/structure/B1237063.png)

![[1R-(2-Endo-3-exo)]-3-(benzolyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1237067.png)







![(5R,6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1237077.png)

